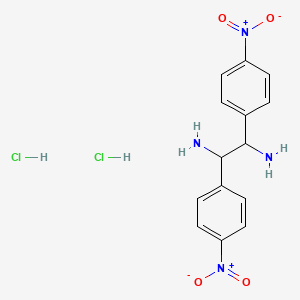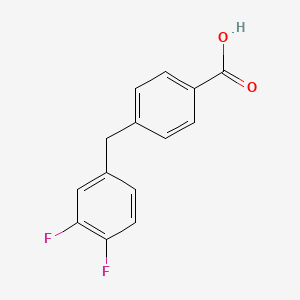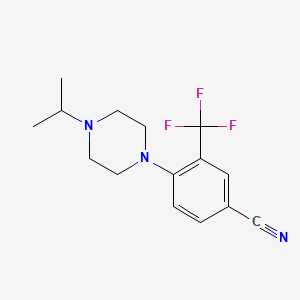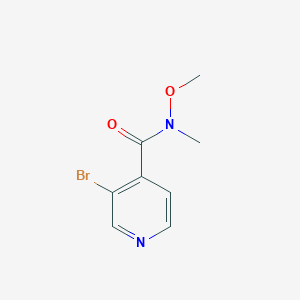![molecular formula C31H45F3N8O7S B12093210 2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoicAcidHydrazide](/img/structure/B12093210.png)
2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoicAcidHydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s full name is “2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Hydrazide.”
- It is a complex molecule with a molecular formula of C₃₁H₄₃F₃N₆O₈S and a molecular weight of 716.77 g/mol.
- The compound contains several functional groups, including a biotinylaminohexanoyl group, an ethoxyethoxyethoxy group, a trifluoromethyl-diazirinyl group, and a benzoic acid hydrazide moiety.
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes and reaction conditions for the compound are not readily available in the literature. it is likely that the synthesis involves multiple steps to introduce the various functional groups.
- Industrial production methods may involve large-scale synthesis, purification, and isolation. Researchers and manufacturers would optimize these processes for efficiency and yield.
Analyse Chemischer Reaktionen
- The compound may undergo various chemical reactions due to its diverse functional groups.
- Potential reactions include oxidation, reduction, substitution, and condensation reactions.
- Common reagents and conditions would depend on the specific functional group being targeted.
- Major products formed during these reactions would vary based on the reaction type and starting materials.
Wissenschaftliche Forschungsanwendungen
- This compound has significant applications across different fields:
Chemistry: Used as a probe or labeling reagent due to the diazirinyl group’s photoaffinity properties.
Biology: Employed in studies involving protein-protein interactions, ligand-receptor binding, and cellular localization.
Medicine: Investigated for drug delivery systems, targeted therapies, and imaging agents.
Industry: Applied in diagnostics, biotechnology, and bioconjugation.
Wirkmechanismus
- The compound’s mechanism of action likely involves its photoaffinity properties.
- Upon exposure to UV light, the diazirinyl group forms a highly reactive carbene intermediate.
- This intermediate can covalently cross-link with nearby biomolecules, allowing researchers to identify binding partners or study protein function.
Vergleich Mit ähnlichen Verbindungen
- Unfortunately, I couldn’t find direct comparisons with other compounds with the same exact structure.
- related compounds with photoaffinity properties include diazirine-based probes and biotinylated reagents.
Remember that this information is based on available knowledge up to a certain point, and further research may provide additional insights
Eigenschaften
Molekularformel |
C31H45F3N8O7S |
|---|---|
Molekulargewicht |
730.8 g/mol |
IUPAC-Name |
N-[2-[2-[2-[2-(hydrazinecarbonyl)-5-[3-(trifluoromethyl)diazirin-3-yl]phenoxy]ethoxy]ethoxy]ethyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide |
InChI |
InChI=1S/C31H45F3N8O7S/c32-31(33,34)30(41-42-30)20-9-10-21(28(45)40-35)23(18-20)49-17-16-48-15-14-47-13-12-37-26(44)7-2-1-5-11-36-25(43)8-4-3-6-24-27-22(19-50-24)38-29(46)39-27/h9-10,18,22,24,27H,1-8,11-17,19,35H2,(H,36,43)(H,37,44)(H,40,45)(H2,38,39,46) |
InChI-Schlüssel |
PHHFDLQRWIWLNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCOCCOCCOC3=C(C=CC(=C3)C4(N=N4)C(F)(F)F)C(=O)NN)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-hydroxyphosphoryl]amino]propanoic acid](/img/structure/B12093165.png)

![4-[(4-Methoxyphenyl)methoxy]pyridin-3-amine](/img/structure/B12093175.png)

![8-Bromo-1-isopropyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B12093193.png)


